

Application Notes and Protocols: 1H-Indole-2-carbohydrazide in Heterocyclic Synthesis

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Compound of Interest

Compound Name: *1H-indole-2-carbohydrazide*

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These application notes provide a comprehensive overview of the synthetic utility of **1H-indole-2-carbohydrazide** as a versatile building block for the construction of various biologically relevant heterocyclic systems. Detailed protocols for key transformations and tabulated data on reaction yields and biological activities are presented to facilitate research and development in medicinal chemistry and materials science.

Introduction

1H-Indole-2-carbohydrazide is a key intermediate derived from the reaction of an indole derivative with hydrazine.^[1] Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and the indole core, makes it an invaluable precursor for the synthesis of a wide array of five- and six-membered heterocyclic compounds.^{[1][2]} These resulting heterocyclic structures are of significant interest due to their diverse pharmacological activities, including anticancer, anti-angiogenic, and antimicrobial properties.^{[3][4][5][6]}

Synthesis of Key Heterocyclic Scaffolds

1H-Indole-2-carbohydrazide serves as a versatile starting material for the synthesis of numerous heterocyclic rings, including 1,3,4-oxadiazoles, 1,2,4-triazoles, pyrazoles, and pyrimidines.

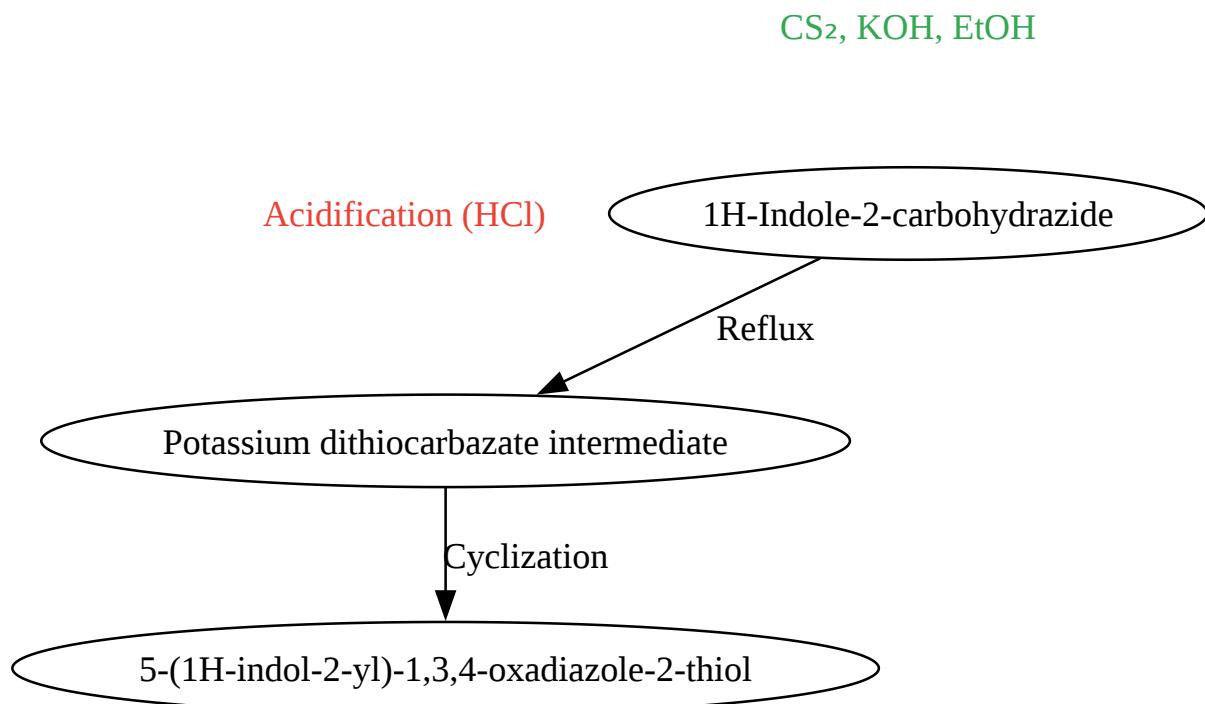
Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are an important class of heterocycles known for their diverse biological activities.^{[7][8]} A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones or 1,2-diacylhydrazines. **1H-Indole-2-carbohydrazide** can be readily converted to the corresponding 1,3,4-oxadiazole derivatives.

A general reaction scheme involves the reaction of **1H-indole-2-carbohydrazide** with various reagents like carbon disulfide or aryl chlorides.^{[7][9]} For instance, reaction with carbon disulfide in the presence of potassium hydroxide followed by treatment with hydrazine hydrate can yield the corresponding oxadiazole.^[9]

Experimental Protocol: Synthesis of 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol

- To a solution of **1H-indole-2-carbohydrazide** (1.75 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.62 g, 11 mmol) and carbon disulfide (0.84 g, 11 mmol).
- Reflux the reaction mixture for 8-10 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Acidify the solution with dilute hydrochloric acid to precipitate the product.
- Filter the solid, wash with water, and recrystallize from ethanol to afford the pure 5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol.



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Synthesis of 1,2,4-Triazole Derivatives

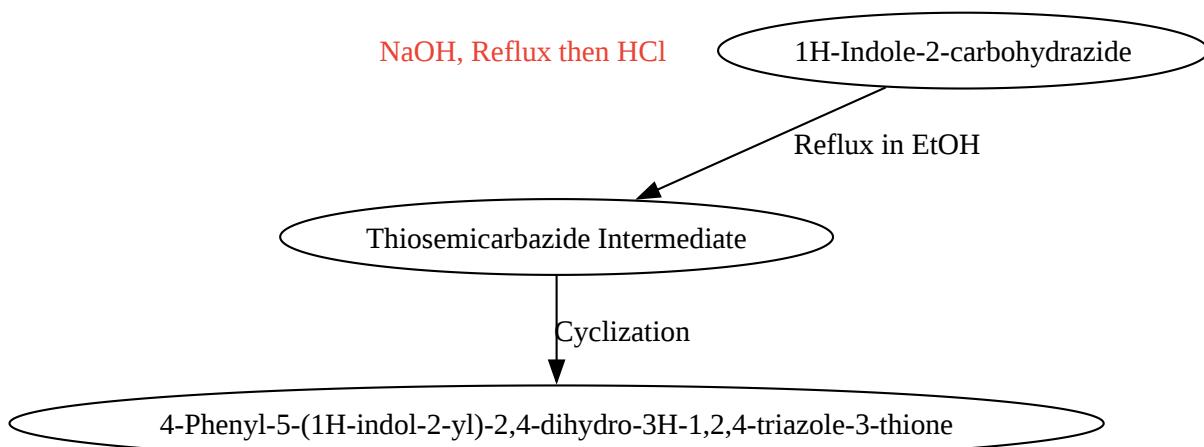
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities. [10] A common route to 3,5-disubstituted 1,2,4-triazoles involves the reaction of carbohydrazides with isothiocyanates followed by cyclization.[2]

Experimental Protocol: Synthesis of 4-Phenyl-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

- A mixture of **1H-indole-2-carbohydrazide** (1.75 g, 10 mmol) and phenyl isothiocyanate (1.35 g, 10 mmol) in absolute ethanol (20 mL) is heated under reflux for five hours.[2]
- After cooling, the precipitated solid (thiosemicarbazide intermediate) is filtered off and dried. [2]
- The intermediate is then dissolved in a 2N sodium hydroxide solution (20 mL) and refluxed for 4-6 hours.

- The reaction mixture is cooled, and the pH is adjusted to 5-6 with dilute hydrochloric acid.
- The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the final product.[2]

Phenyl isothiocyanate



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Synthesis of Pyrazole Derivatives

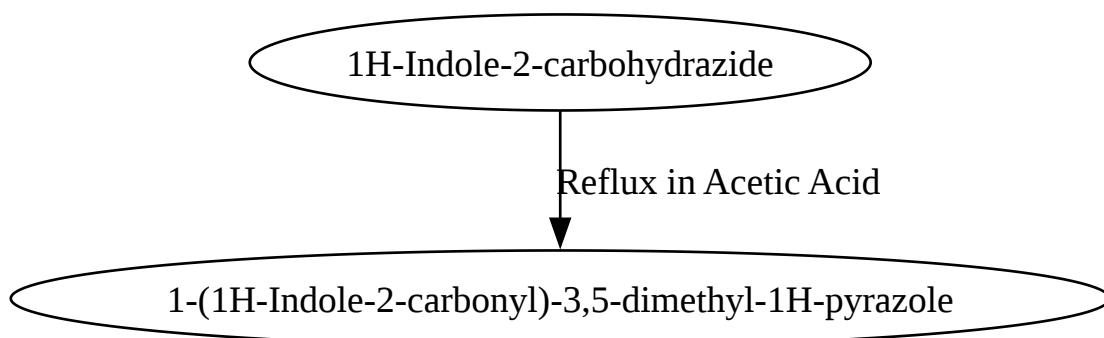
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their wide range of pharmacological properties.[11] A classical method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[12] **1H-Indole-2-carbohydrazide** can be utilized as the hydrazine component in this reaction.[1]

Experimental Protocol: Synthesis of 1-(1H-Indole-2-carbonyl)-3,5-dimethyl-1H-pyrazole

- To a solution of **1H-indole-2-carbohydrazide** (1.75 g, 10 mmol) in glacial acetic acid (15 mL), add acetylacetone (1.0 g, 10 mmol).

- Reflux the mixture for 4-6 hours.
- Monitor the reaction by TLC.
- After completion, pour the reaction mixture into crushed ice.
- Filter the precipitated solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.

Acetylacetone



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Synthesis of Pyrimidine Derivatives

Pyrimidine derivatives are of great interest in medicinal chemistry due to their presence in a variety of biologically active compounds, including anticancer and antifungal agents.[13] One approach to synthesize indole-containing pyrimidines involves the reaction of an indole-derived chalcone with a suitable amidine or guanidine derivative. While this is a multi-step process starting from a different indole precursor, it highlights the importance of the indole scaffold in pyrimidine synthesis.[13] A more direct approach from **1H-indole-2-carbohydrazide** can involve its reaction with β -dicarbonyl compounds or their equivalents.

Data Presentation

Table 1: Synthesis of Heterocycles from **1H-Indole-2-carbohydrazide**

Entry	Heterocycle	Reagents and Conditions	Yield (%)	Reference
1	5-(1H-indol-2-yl)-1,3,4-oxadiazole-2-thiol	CS ₂ , KOH, EtOH, Reflux	81	[14]
2	4-Phenyl-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione	PhNCS, EtOH, Reflux; then NaOH, Reflux	Good	[2]
3	1-(1H-Indole-2-carbonyl)-3,5-dimethyl-1H-pyrazole	Acetylacetone, Acetic Acid, Reflux	Good	[12]
4	N'- (substituted)-1H-indole-2-carbohydrazide	Substituted aldehydes, EtOH, Reflux	Good	[15][16]

Table 2: Biological Activity of Heterocycles Derived from 1H-Indole-2-carbohydrazide

Compound	Biological Activity	Target/Cell Line	IC ₅₀ / GI ₅₀ (μM)	Reference
Indole-2-carbohydrazide derivative 24f	Antiproliferative, Anti-angiogenic	HCT116, SW480	8.1, 7.9	[4]
Indole-2-carbohydrazide derivative 5a	Antiproliferative	60 human tumor cell lines	< 0.4	[3]
Indole-2-carbohydrazide derivative 6b	Antiproliferative	60 human tumor cell lines	< 0.4	[3]
Thiophenyl-indole-carbohydrazide 6i	Cytotoxic	COLO 205, SK-MEL-5	0.071, 0.075	[15]
N-Benzyl-1H-indole-2-carbohydrazide 4e	Antiproliferative	MCF-7, A549, HCT	~2	[17]
1H-1,2,3-Triazole analog 7b	Carbonic Anhydrase-II Inhibition	-	13.8	[18]

Conclusion

1H-Indole-2-carbohydrazide is a readily accessible and highly versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein demonstrate its utility in constructing pharmacologically relevant scaffolds. The straightforward reaction pathways and the significant biological activities of the resulting products make **1H-indole-2-carbohydrazide** an attractive building block for drug discovery and development programs. Further exploration of its reactivity is likely to uncover novel synthetic routes to other important heterocyclic systems.

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